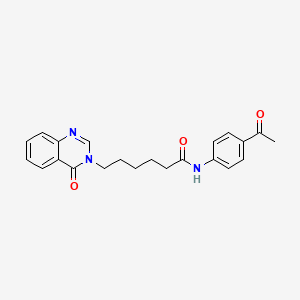

N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

CAS No.: 880810-47-9

Cat. No.: VC4857526

Molecular Formula: C22H23N3O3

Molecular Weight: 377.444

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 880810-47-9 |

|---|---|

| Molecular Formula | C22H23N3O3 |

| Molecular Weight | 377.444 |

| IUPAC Name | N-(4-acetylphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |

| Standard InChI | InChI=1S/C22H23N3O3/c1-16(26)17-10-12-18(13-11-17)24-21(27)9-3-2-6-14-25-15-23-20-8-5-4-7-19(20)22(25)28/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,24,27) |

| Standard InChI Key | GEWYLBGKFDESKI-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |

Introduction

N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound belonging to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both acetylphenyl and quinazolinone moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A possible synthetic route includes:

-

Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions involving reagents such as formamide or acetic anhydride.

-

Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through amide bond formation using hexanoic acid or its derivatives.

-

Introduction of the Acetylphenyl Group: The acetylphenyl group can be attached via Friedel-Crafts acylation using acetyl chloride and a suitable catalyst like aluminum chloride.

Chemical Reactions and Stability

N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions depend on the specific conditions and reagents used.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic or basic medium | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Alcohols or amines |

| Substitution | Halogens (e.g., bromine) | Presence of a catalyst | Halogenated derivatives |

Biological Activity and Therapeutic Potential

Quinazolinone derivatives are known for their biological activities, including potential therapeutic applications in diseases such as cancer, inflammation, and infectious diseases. The quinazolinone moiety can inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to the combination of the acetylphenyl and quinazolinone moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

| Compound | Unique Features | Potential Applications |

|---|---|---|

| N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide | Combination of acetylphenyl and quinazolinone moieties | Cancer, inflammation, infectious diseases |

| Quinazolinone Derivatives | Inhibition of kinases | Cell signaling modulation |

| Acetylphenyl Derivatives | Potential for diverse pharmacological effects | Various therapeutic applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume